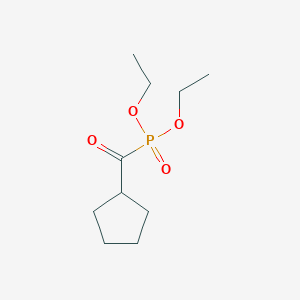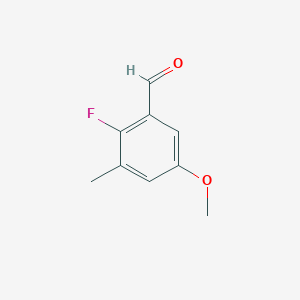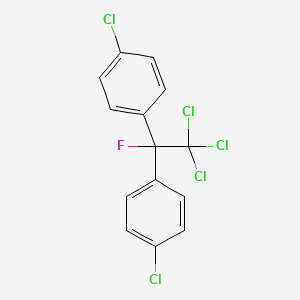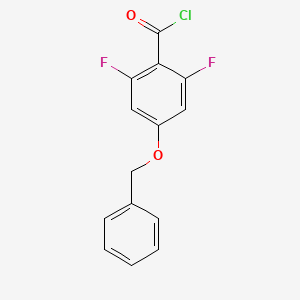![molecular formula C32H33BN2O2 B14760180 2-[2-[2-(Diphenylmethyl)phenyl]-1-methyl-1,3-dihydroisoindol-5-yl]-1,3,6,2-dioxazaborocane](/img/structure/B14760180.png)
2-[2-[2-(Diphenylmethyl)phenyl]-1-methyl-1,3-dihydroisoindol-5-yl]-1,3,6,2-dioxazaborocane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-[2-(Diphenylmethyl)phenyl]-1-methyl-1,3-dihydroisoindol-5-yl]-1,3,6,2-dioxazaborocane is a complex organic compound that features a unique structure combining a diphenylmethyl group with a dioxazaborocane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-[2-(Diphenylmethyl)phenyl]-1-methyl-1,3-dihydroisoindol-5-yl]-1,3,6,2-dioxazaborocane typically involves multiple steps. One common method includes the reaction of diphenylmethane derivatives with appropriate reagents to form the desired compound. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve efficient and cost-effective production. The use of continuous flow reactors and automated systems can further enhance the scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-[2-[2-(Diphenylmethyl)phenyl]-1-methyl-1,3-dihydroisoindol-5-yl]-1,3,6,2-dioxazaborocane undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogens (e.g., chlorine). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may yield oxygenated derivatives, while reduction reactions may produce hydrogenated compounds .
Scientific Research Applications
2-[2-[2-(Diphenylmethyl)phenyl]-1-methyl-1,3-dihydroisoindol-5-yl]-1,3,6,2-dioxazaborocane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-[2-[2-(Diphenylmethyl)phenyl]-1-methyl-1,3-dihydroisoindol-5-yl]-1,3,6,2-dioxazaborocane involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence signaling pathways related to cell growth and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Diphenyl-2-pyridylmethane: This compound shares a similar diphenylmethyl group but differs in its overall structure and properties.
Trifluoromethylated Isoxazolines: These compounds have a different core structure but exhibit some similar chemical reactivity and applications.
Uniqueness
2-[2-[2-(Diphenylmethyl)phenyl]-1-methyl-1,3-dihydroisoindol-5-yl]-1,3,6,2-dioxazaborocane is unique due to its combination of a diphenylmethyl group with a dioxazaborocane ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C32H33BN2O2 |
|---|---|
Molecular Weight |
488.4 g/mol |
IUPAC Name |
2-[2-(2-benzhydrylphenyl)-1-methyl-1,3-dihydroisoindol-5-yl]-1,3,6,2-dioxazaborocane |
InChI |
InChI=1S/C32H33BN2O2/c1-24-29-17-16-28(33-36-20-18-34-19-21-37-33)22-27(29)23-35(24)31-15-9-8-14-30(31)32(25-10-4-2-5-11-25)26-12-6-3-7-13-26/h2-17,22,24,32,34H,18-21,23H2,1H3 |
InChI Key |
AGLJPOKHFFIRKJ-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCNCCO1)C2=CC3=C(C=C2)C(N(C3)C4=CC=CC=C4C(C5=CC=CC=C5)C6=CC=CC=C6)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


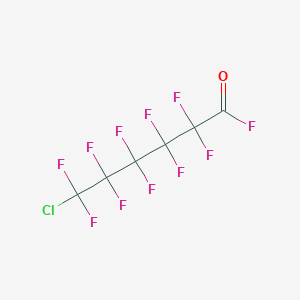
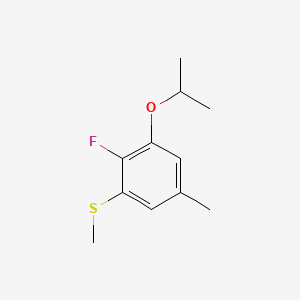

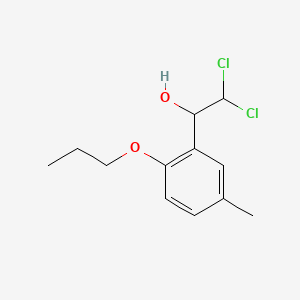
![(2S)-2-[[4-[(2-amino-4-oxo-8H-pteridin-6-yl)methylamino]benzoyl]amino]-5-[[1-[5-[(3R,5S)-1-[(2S)-2-[11-[3-[[3,4-difluoro-2-(2-fluoro-4-iodoanilino)benzoyl]amino]oxypropylamino]undecanoylamino]-3,3-dimethylbutanoyl]-5-[[(1S)-1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl]carbamoyl]pyrrolidin-3-yl]oxy-5-oxopentyl]triazol-4-yl]methylamino]-5-oxopentanoic acid](/img/structure/B14760140.png)


![6H,12H-5,11-Methanodibenzo[b,f][1,5]diazocine](/img/structure/B14760149.png)

![tert-butyl 2-amino-2-(1-methyl-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl)acetate](/img/structure/B14760152.png)
